![molecular formula C25H18FN3O4 B2638079 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 877657-40-4](/img/new.no-structure.jpg)

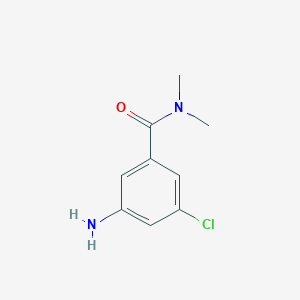

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule. It is related to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activities

- Compounds synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, using EDCI/HOBt as a coupling reagent and 5-flurouracil-1-yl acetic acid as an intermediate, demonstrated selective anti-tumor activities, suggesting a potential application in cancer research and treatment (Xiong Jing, 2011).

Radiosynthesis for Imaging

- A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, were synthesized for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography. This application is significant for imaging the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes (F. Dollé et al., 2008).

Anticancer Activity of Amino Acid Ester Derivatives

- A series of amino acid ester derivatives containing 5-fluorouracil were synthesized and showed inhibitory effects against liver cancer BEL-7402, highlighting their potential as anticancer agents (J. Xiong et al., 2009).

Antimicrobial Activity

- Newly synthesized compounds incorporating a similar chemical structure demonstrated antimicrobial activity, suggesting potential applications in developing new antibacterial agents (S. Bondock et al., 2008).

Synthesis for Herbicidal Activity

- Novel derivatives of a similar chemical structure were synthesized and evaluated for herbicidal activities against dicotyledonous weeds, indicating a potential application in agricultural chemistry (Daoxin Wu et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have shown potent activities against fibroblast growth factor receptors (fgfrs) , which play an essential role in various types of tumors .

Mode of Action

If it acts similarly to related compounds, it may inhibit the FGFR signaling pathway, which is abnormally activated in various types of tumors .

Biochemical Pathways

Related compounds have been shown to inhibit the fgfr signaling pathway , which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

Similar compounds have shown good traditional drug-like properties .

Result of Action

Similar compounds have shown broad spectrum antibacterial activity and reasonable antifungal activity .

Action Environment

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .

Propiedades

Número CAS |

877657-40-4 |

|---|---|

Fórmula molecular |

C25H18FN3O4 |

Peso molecular |

443.434 |

Nombre IUPAC |

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C25H18FN3O4/c1-15-5-4-6-17(13-15)27-21(30)14-28-22-19-7-2-3-8-20(19)33-23(22)24(31)29(25(28)32)18-11-9-16(26)10-12-18/h2-13H,14H2,1H3,(H,27,30) |

Clave InChI |

VHPABYWFZRRIFI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)acetate](/img/structure/B2638000.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2638004.png)

![2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2638006.png)

![2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2638012.png)

![2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2638013.png)

![(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate](/img/structure/B2638019.png)